molecular formula C18H16FN5OS B12039051 N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 573973-12-3

N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12039051
CAS No.: 573973-12-3
M. Wt: 369.4 g/mol
InChI Key: DOMQRGFHQPEPBE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridinyl and fluorophenyl groups. Common reagents used in these reactions include sodium azide, propargyl bromide, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially altering the electronic properties of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridinyl derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine: Due to its structural complexity, the compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: In industrial applications, the compound might be used in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, with the compound binding to active sites or allosteric sites, thereby modulating their function.

Comparison with Similar Compounds

Uniqueness: N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of a fluorophenyl group, a pyridinyl group, and a triazolyl group, which together confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

573973-12-3

Molecular Formula

C18H16FN5OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16FN5OS/c1-2-11-24-17(15-5-3-4-10-20-15)22-23-18(24)26-12-16(25)21-14-8-6-13(19)7-9-14/h2-10H,1,11-12H2,(H,21,25)

InChI Key

DOMQRGFHQPEPBE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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